molecular formula C19H21Cl2N3O2 B4629774 N-(3,4-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide

N-(3,4-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide

Cat. No. B4629774
M. Wt: 394.3 g/mol
InChI Key: AJZWINGEJBOEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3,4-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide involves various chemical reactions, including modifications to the amide bond and alkyl chain linking the benzamide moiety to the piperazine ring. For example, modifications to the amide bond and the intermediate alkyl chain have been shown to affect the compound's affinity for certain receptors, indicating the importance of these structural elements in determining the compound's activity (Perrone et al., 2000). Additionally, the synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines has been reported, highlighting the relationship between the structure of the triazaalkane linker and the compound's activity (Mokrov et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly analyzed, revealing that structural modifications can significantly impact their binding profile and activity. For instance, a structure-affinity relationship study on derivatives of a high-affinity and selective ligand showed that the modification of the amide bond and the elongation of the intermediate alkyl chain caused a decrease in receptor affinity (Perrone et al., 2000).

Chemical Reactions and Properties

The chemical reactions involved in synthesizing these compounds, such as alkylation, acidulation, and reduction of the nitro group, play a crucial role in determining their final structure and properties. The total yield of such processes and the factors influencing the reactions have been discussed in detail, indicating the complexity and precision required in these chemical syntheses (Quan, 2006).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are directly related to their molecular structure. These properties are essential for understanding how these compounds can be handled, stored, and used in various applications. However, detailed analysis specific to N-(3,4-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide was not found in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, potential for forming derivatives, and behavior under different chemical conditions, are crucial for exploring the versatility and applications of these compounds. The study of their metabolites and biotransformation pathways offers insights into their chemical properties and potential biological relevance (Kawashima et al., 1991).

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer

One application of related benzamide compounds is in the imaging of primary breast tumors through sigma receptor scintigraphy. A study by Caveliers et al. (2002) explored the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) to visualize primary breast tumors in humans. This compound's ability to accumulate in breast tumors is attributed to its preferential binding to sigma receptors, which are overexpressed on breast cancer cells. This pioneering study demonstrated that P-(123)I-MBA could be a valuable tool for noninvasively assessing tumor proliferation, offering a glimpse into the potential utility of related compounds in cancer diagnosis and management (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Neurotransmitter Receptor Imaging

Compounds structurally related to N-(3,4-dichlorophenyl)-4-(3-methoxybenzyl)-1-piperazinecarboxamide have been used in PET (positron emission tomography) imaging to delineate neurotransmitter receptors in the human brain. Pike et al. (1995) introduced [11C]WAY-100635 ([11C]N-2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-2- pyridyl)cyclohexanecarboxamide) as a selective radioligand for 5-HT1A receptors, marking the first time these receptors were delineated in living human brain. This work opens the door for studying the role of 5-HT1A receptors in psychiatric and neurological disorders and investigating the pharmacology of CNS-active drugs, highlighting the broader implications of benzamide derivatives in neuroscientific research (Pike, McCarron, Lammerstma, Hume, Poole, Grasby, Malizia, Cliffe, & Fletcher, 1995).

Novel Psychoactive Substance Research

The exploration of novel psychoactive substances (NPS) and their impact on human health is another area where related compounds are studied. Helander, Bäckberg, and Beck (2014) described the effects of MT-45, a derivative of piperazine, highlighting the risks associated with NPS use, including potential hearing loss and unconsciousness. This research underlines the importance of understanding the pharmacology and toxicology of new psychoactive compounds to inform clinical practice and drug policy (Helander, Bäckberg, & Beck, 2014).

Metabolic and Pharmacokinetic Studies

Research into the metabolism and pharmacokinetics of chemical compounds provides essential insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Studies like those conducted by Miao et al. (2012) on CP-945,598, a cannabinoid receptor antagonist, offer a model for understanding the metabolic pathways and elimination processes of structurally similar compounds, which is critical for drug development and safety assessment (Miao, Sun, Liras, & Prakash, 2012).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2/c1-26-16-4-2-3-14(11-16)13-23-7-9-24(10-8-23)19(25)22-15-5-6-17(20)18(21)12-15/h2-6,11-12H,7-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZWINGEJBOEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-4-(3-methoxybenzyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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